molecular formula C6H8NNaO4S B7801270 sodium;4-aminobenzenesulfonate;hydrate

sodium;4-aminobenzenesulfonate;hydrate

Cat. No.: B7801270
M. Wt: 213.19 g/mol
InChI Key: VDGKZGAQOPUDQL-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 4-aminobenzenesulfonate hydrate can be synthesized through the sulfonation of aniline followed by neutralization. The general synthetic route involves the reaction of aniline with sulfuric acid to form sulfanilic acid, which is then neutralized with sodium hydroxide to produce sodium sulfanilate .

Industrial Production Methods

In industrial settings, the production of sodium 4-aminobenzenesulfonate hydrate typically involves large-scale sulfonation and neutralization processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Sodium 4-aminobenzenesulfonate hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium 4-aminobenzenesulfonate hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 4-aminobenzenesulfonate hydrate involves its ability to form stable complexes with metal ions due to its strong chelating properties. This makes it effective in applications such as metal cleaning and electroplating. Additionally, its reducing properties allow it to act as an antioxidant in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • Sodium benzenesulfonate
  • Sodium toluenesulfonate
  • Sodium naphthalenesulfonate

Comparison

Sodium 4-aminobenzenesulfonate hydrate is unique due to the presence of the amino group, which enhances its reactivity and versatility in chemical reactions compared to other sulfonates. This makes it particularly useful in applications requiring strong chelating and reducing properties .

Properties

IUPAC Name

sodium;4-aminobenzenesulfonate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S.Na.H2O/c7-5-1-3-6(4-2-5)11(8,9)10;;/h1-4H,7H2,(H,8,9,10);;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGKZGAQOPUDQL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N)S(=O)(=O)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8NNaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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